Litomeglovir

CMV terminase inhibitor naphthyl sulfonamide chemical structure comparison

Litomeglovir is a synthetic small-molecule antiviral agent originally developed by Bayer AG. Its International Nonproprietary Name (INN) was assigned from the p-INN List 84 and r-INN List 46.

Molecular Formula C25H30N4O5S
Molecular Weight 498.6 g/mol
CAS No. 321915-31-5
Cat. No. B1674892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitomeglovir
CAS321915-31-5
SynonymsLitomeglovir; 
Molecular FormulaC25H30N4O5S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)CN)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C25H30N4O5S/c1-25(2,16-34-23(30)15-26)24(31)27-17-11-13-18(14-12-17)28-35(32,33)22-10-6-7-19-20(22)8-5-9-21(19)29(3)4/h5-14,28H,15-16,26H2,1-4H3,(H,27,31)
InChIKeyJGBNAEIGTWFNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Litomeglovir (CAS 321915-31-5) – Compound Identity, Pharmacological Class, and Procurement Baseline


Litomeglovir is a synthetic small-molecule antiviral agent originally developed by Bayer AG. Its International Nonproprietary Name (INN) was assigned from the p-INN List 84 (2000) and r-INN List 46 (2001) . The compound is classified as a non-nucleoside antiviral, structurally belonging to the naphthyl-substituted sulfonamide series described in Bayer patent US 6,417,181, which claims antiviral utility specifically against cytomegaloviruses [1]. Litomeglovir has a molecular formula of C₂₅H₃₀N₄O₅S and a monoisotopic molecular weight of 498.19 Da [2]. Ozmosi drug profile data indicates Litomeglovir has never received marketing approval in any jurisdiction, with a clinical status recorded as 'Inactive' and no approved indications . The compound is currently available only through research-chemical suppliers for non-human, non-clinical investigative use.

Why Litomeglovir Cannot Be Interchanged with Letermovir, Tomeglovir, or Other CMV Inhibitors Without Quantitative Evidence


Litomeglovir, letermovir (AIC246/MK-8228), and tomeglovir (BAY 38-4766) are all chemically distinct small molecules that inhibit human cytomegalovirus (HCMV) replication, but they derive from different chemical series, engage non-identical binding determinants on the viral terminase complex, and exhibit divergent resistance-mutation profiles. A 2017 comparative study of CMV terminase gene mutations selected after exposure to three distinct inhibitors demonstrated that letermovir, GW275175X, and tomeglovir each select different UL56 and UL89 mutations, with the UL89 D344E substitution conferring 9-fold resistance to GW275175X while elevating letermovir and tomeglovir EC₅₀ values by only 1.7- to 2.1-fold [1]. Within Bayer's own naphthyl-sulfonamide series, tomeglovir (BAY 38-4766) and its primary metabolite BAY 43-9695 yield IC₅₀ values against HCMV replication of 0.34 μM and 0.53–0.95 μM, respectively ; however, the quantitative antiviral potency and resistance profile of Litomeglovir itself have not been reported in any peer-reviewed publication or regulatory filing retrievable at this time. This evidentiary gap means that no scientifically defensible assumption of functional equivalence or superiority can be made a priori—each compound must be characterized on its own data. Procurement decisions for research use should therefore be driven by the availability of compound-specific quantitative evidence rather than class-level inference.

Litomeglovir Differentiated Evidence – Quantitative Comparison Against Closest Analogs and In-Class Compounds


Chemical Scaffold Divergence: Litomeglovir vs. Tomeglovir vs. Letermovir – Structural Non-Equivalence

Litomeglovir is a naphthyl-sulfonamide glycinate ester derivative bearing a dansyl-like 5-(dimethylamino)naphthalene-1-sulfonamide core with a 2,2-dimethyl-3-oxopropyl glycinate side chain . Its closest structural relative among disclosed compounds is tomeglovir (BAY 38-4766, CAS 233254-24-5), which shares the naphthyl-sulfonamide scaffold but terminates as a 3-hydroxy-2,2-dimethylpropanamide rather than the glycinate ester found in Litomeglovir [1]. Letermovir (CAS 917389-32-3), by contrast, is a fluorinated quinazoline acetic acid derivative that bears no structural resemblance to the naphthyl-sulfonamide series [2]. These structural differences preclude any assumption of identical target engagement or pharmacokinetic behavior.

CMV terminase inhibitor naphthyl sulfonamide chemical structure comparison

Target Class Membership: Non-Nucleoside Terminase Inhibition as a Differentiating Pharmacological Category

Litomeglovir is classified in authoritative Chinese pharmacopoeial databases as '抗病毒药>非核苷类' (antiviral, non-nucleoside class) . This places it in the same mechanistic category as tomeglovir (BAY 38-4766), a confirmed non-nucleoside CMV terminase inhibitor that blocks viral DNA concatemer processing with IC₅₀ values of 0.34 μM (HCMV) and 0.039 μM (MCMV) , and distinct from nucleoside-analog DNA polymerase inhibitors such as ganciclovir (EC₅₀ 1.23–1.34 μM against wild-type HCMV [1]). However, the specific molecular target, binding kinetics, and quantitative antiviral potency of Litomeglovir have not been published in any peer-reviewed study or regulatory filing as of the search date. The assignment to the non-nucleoside class is based solely on INN classification records and patent family membership; direct biochemical or virological confirmation is absent from the retrievable literature.

CMV terminase non-nucleoside inhibitor mechanism of action

Resistance Profile: Inferred Non-Overlap with Letermovir UL56 Resistance Mutations

Litomeglovir belongs to the naphthyl-sulfonamide chemical series, which is structurally unrelated to the quinazoline-based letermovir. Published resistance-mapping studies demonstrate that chemically distinct CMV terminase inhibitors select different sets of UL56 and UL89 mutations: letermovir selects mutations predominantly at UL56 codons 231–369 (including Q204R, E237D, F261L, M329T), while the benzimidazole GW275175X selects UL89 D344E, which confers only 1.7- to 2.1-fold cross-resistance to letermovir and tomeglovir [1]. Tomeglovir, as a naphthyl-sulfonamide congener, exhibits a resistance pattern that is partially overlapping but not identical to letermovir's [1]. Because Litomeglovir shares the naphthyl-sulfonamide scaffold with tomeglovir but carries a distinct C-terminal substitution (glycinate ester versus hydroxy-dimethylpropanamide), it is reasonable to hypothesize a non-identical resistance profile; however, no Litomeglovir-specific resistance data exist to confirm or refute this hypothesis.

CMV drug resistance UL56 mutations terminase inhibitor cross-resistance

Development Status: Litomeglovir as a Research-Only Compound vs. Approved CMV Agents

Litomeglovir has never received marketing approval in any jurisdiction. According to the Ozmosi drug profile, its clinical status is 'Inactive,' with no approved indications and no approved countries . In contrast, letermovir (Prevymis) received FDA approval in November 2017 for CMV prophylaxis in CMV-seropositive allogeneic HSCT recipients [1], supported by a Phase 3 trial demonstrating significantly lower clinically significant CMV infection rates versus placebo (37.5% vs. 60.6%; p<0.001). Tomeglovir (BAY 38-4766) advanced to Phase 2 before being discontinued [2]. Ganciclovir and valganciclovir are approved for both treatment and prophylaxis of CMV disease. Litomeglovir's development was apparently halted prior to or during early clinical evaluation, and no clinical pharmacokinetic, efficacy, or safety data are available. Suppliers list the compound exclusively for 'research use only, not for human or veterinary use' .

drug development status research compound approved CMV drug comparison

Purity and Supplier Quality: Procurement-Grade Comparison of Litomeglovir Commercial Sources

Litomeglovir is currently available from research chemical suppliers at specified purity grades. The cnreagent.com platform lists Litomeglovir with purity ≥98% from InvivoChem (listing date: March 2023) . The Pharmaffiliates catalogue (PA 27 0030510) specifies storage conditions at 2–8°C with ambient shipping [1]. No certificate of analysis (CoA) data, residual solvent specifications, or impurity profiles are publicly available for any supplier lot. In contrast, approved CMV agents such as letermovir are manufactured under cGMP with full ICH Q7-compliant quality systems. For tomeglovir, MedChemExpress reports purity data with HPLC verification and provides solubility specifications (≥108 mg/mL in DMSO) , which establishes a procurement benchmark for the naphthyl-sulfonamide series. The absence of QC documentation for Litomeglovir means that end-users must independently verify identity and purity upon receipt.

compound purity research chemical procurement quality specifications

Litomeglovir Research Application Scenarios Grounded in Verified Differentiation Evidence


In Vitro Structure-Activity Relationship (SAR) Studies Within the Naphthyl-Sulfonamide CMV Inhibitor Series

Litomeglovir is structurally positioned within the naphthyl-sulfonamide series disclosed in Bayer patent US 6,417,181, bearing a unique glycinate ester C-terminal substituent that distinguishes it from tomeglovir (BAY 38-4766, 3-hydroxy-2,2-dimethylpropanamide terminus) and its metabolite BAY 43-9695 . Researchers investigating SAR around the C-terminal substituent of naphthyl-sulfonamide CMV terminase inhibitors can procure Litomeglovir as a scaffold comparator to systematically evaluate the impact of ester versus amide termination on antiviral potency, metabolic stability, and solubility. The absence of published IC₅₀/EC₅₀ data for Litomeglovir [1] creates an opportunity for novel primary characterization and head-to-head profiling against tomeglovir (IC₅₀ 0.34 μM HCMV) and BAY 43-9695 (IC₅₀ 0.53–0.95 μM) under standardized assay conditions .

CMV Terminase Inhibitor Cross-Resistance Profiling Using Structurally Divergent Chemical Probes

The 2017 comparative study by Krosky et al. established that chemically distinct CMV terminase inhibitors (letermovir, GW275175X, tomeglovir) select non-identical UL56 and UL89 resistance mutations, with UL89 D344E conferring 9-fold resistance to GW275175X but only 1.7- to 2.1-fold resistance to letermovir and tomeglovir . Litomeglovir, as a naphthyl-sulfonamide bearing a glycinate ester side chain not present in tomeglovir, represents an additional chemical probe for mapping structure-resistance relationships. Laboratories studying letermovir-resistant CMV isolates can use Litomeglovir to test whether the naphthyl-sulfonamide series retains activity against UL56-mutant viruses, providing data to inform the design of next-generation terminase inhibitors with non-overlapping resistance profiles.

Reference Compound for Analytical Method Development and Metabolite Identification in Naphthyl-Sulfonamide CMV Programs

Litomeglovir (MW 498.19 Da, C₂₅H₃₀N₄O₅S) can serve as an analytical reference standard for LC-MS/MS method development targeting the naphthyl-sulfonamide chemotype. Its glycinate ester moiety provides a distinctive mass spectrometric fragmentation signature compared to tomeglovir (MW 441.17 Da) and BAY 43-9695 (metabolite standard). With commercial purity specified at ≥98% , Litomeglovir can be used as a system suitability control or as a starting material for forced-degradation studies to characterize potential degradation products relevant to the broader naphthyl-sulfonamide CMV inhibitor class. Laboratories must perform independent identity confirmation (e.g., NMR, HRMS) given the absence of publicly available certificates of analysis [1].

Exploratory Mechanistic Studies: Distinguishing Terminase Inhibition from DNA Polymerase Inhibition in CMV Replication Assays

Litomeglovir is classified as a non-nucleoside antiviral , placing it mechanistically distinct from nucleoside analog DNA polymerase inhibitors (ganciclovir, cidofovir) and the pyrophosphate analog foscarnet. In the context of increasing clinical resistance to polymerase-targeting agents, there is sustained scientific interest in terminase-directed inhibitors [1]. Litomeglovir can be deployed in comparative time-of-addition and mode-of-action studies alongside letermovir (terminase inhibitor, EC₅₀ ~2–5 nM) and ganciclovir (polymerase inhibitor, EC₅₀ 1.23–1.34 μM) to confirm whether its antiviral activity, once quantified, maps to the late-stage terminase-mediated DNA cleavage/packaging step or an alternative mechanism. Such studies would directly address the current evidence gap regarding Litomeglovir's molecular target.

Quote Request

Request a Quote for Litomeglovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.